

Spectroscopic Profile of Dimethyl 2-aminoisophthalate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl 2-aminoisophthalate*

Cat. No.: *B181068*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 2-aminoisophthalate** (CAS No. 57053-02-8). Due to the limited public availability of specific spectral data, this document focuses on providing a framework for the expected data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Compound Identification

- Chemical Name: **Dimethyl 2-aminoisophthalate**
- Synonyms: Dimethyl 2-aminobenzene-1,3-dicarboxylate, 1,3-Dimethyl 2-aminobenzene-1,3-dicarboxylate^[1]
- CAS Number: 57053-02-8^[2]^[3]
- Molecular Formula: C₁₀H₁₁NO₄^[2]^[3]
- Molecular Weight: 209.20 g/mol ^[2]
- Chemical Structure:

Spectroscopic Data Summary

While specific experimental data is not publicly available, the following tables are structured to present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Dimethyl 2-aminoisophthalate**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Aromatic Protons ($\text{C}_4\text{-H}$, $\text{C}_5\text{-H}$, $\text{C}_6\text{-H}$)		
Data not available	Amine Protons ($-\text{NH}_2$)		
Data not available	Methyl Protons ($-\text{OCH}_3$)		

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
Data not available	Carbonyl Carbons (C=O)
Data not available	Aromatic Carbons ($\text{C}_1\text{-C}_6$)
Data not available	Methyl Carbons ($-\text{OCH}_3$)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available	Strong, Sharp	C=O stretch (Ester)
Data not available	Medium	N-H stretch (Amine)
Data not available	Medium	C-H stretch (Aromatic)
Data not available	Strong	C-O stretch (Ester)
Data not available	Medium	C=C stretch (Aromatic)
Data not available	Medium	N-H bend (Amine)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
209.07	Data not available	[M] ⁺ (Molecular Ion)
Data not available	Fragment Ions	

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid aromatic compound like **Dimethyl 2-aminoisophthalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Dimethyl 2-aminoisophthalate**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C . A proton-decoupled sequence is standard.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Place a small amount of solid **Dimethyl 2-aminoisophthalate** onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction, and equipped with an Electron Ionization (EI) source.

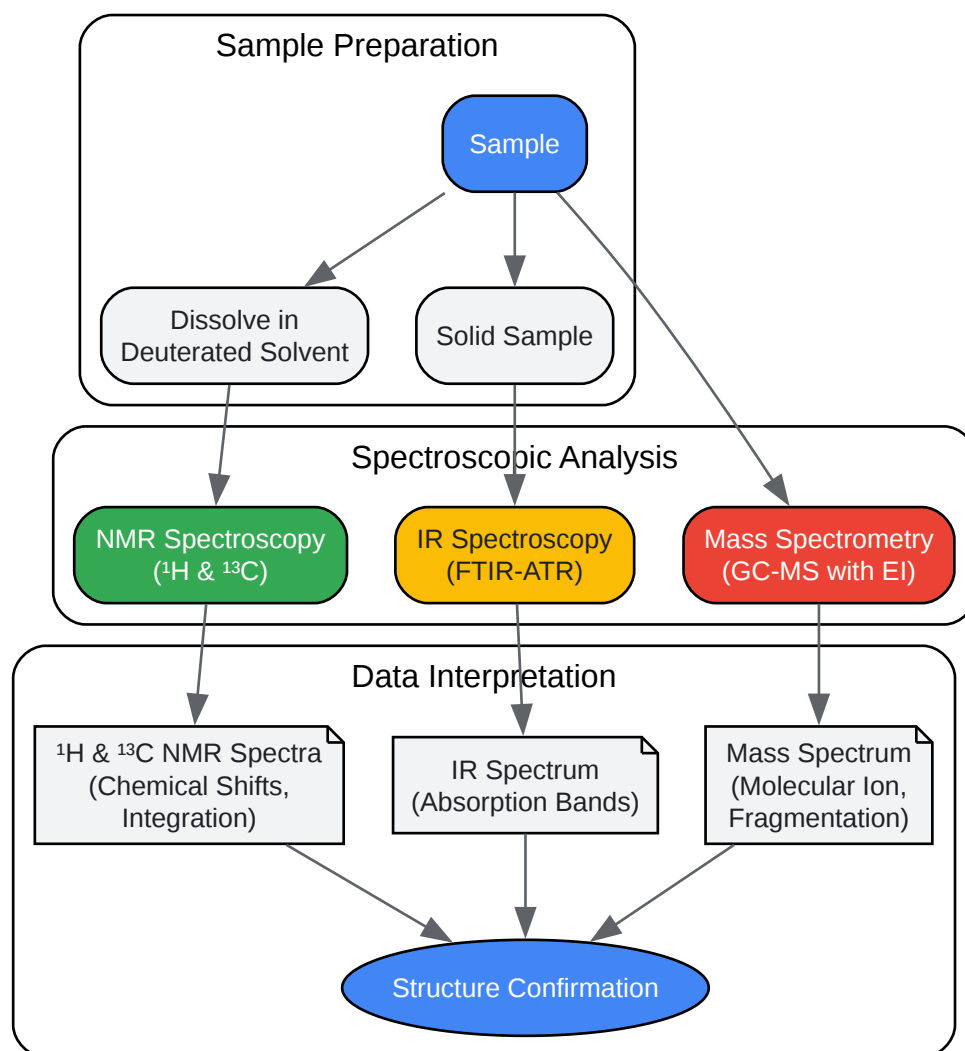
Procedure (GC-MS with EI):

- Sample Preparation:
 - Prepare a dilute solution of **Dimethyl 2-aminoisophthalate** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Data Acquisition:

- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
- The compound will be vaporized and separated from the solvent on the GC column.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is plotted as relative intensity versus m/z .
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Dimethyl 2-aminoisophthalate**.



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Caption: General workflow for the spectroscopic analysis of **Dimethyl 2-aminoisophthalate**.

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